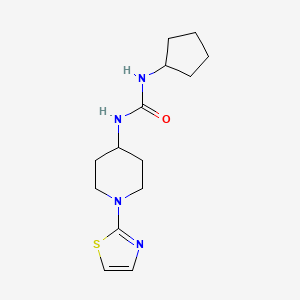

3-phenyl-2H-1,4-benzoxazine

Vue d'ensemble

Description

3-Phenyl-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . It is a type of benzoxazine, which is a class of compounds that have been studied for their various properties and potential applications .

Synthesis Analysis

The synthesis of this compound involves various methods, including the traditional Mannich condensation methods of phenol, amine, and formaldehyde . Other reactions such as cycloaddition are also utilized . A novel benzoxazine monomer containing an aldehyde group was synthesized via the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline .

Molecular Structure Analysis

The molecular formula of this compound is C14H11NO . The structure of this compound has been characterized by Fourier transform infrared spectroscopy (FTIK), proton nuclear magnetic resonance (1HNMR) .

Chemical Reactions Analysis

3-Phenyl-2H-1,4-benzoxazines 4-oxides are light-sensitive compounds. Irradiation leads to 3-phenyl-2H-1,4-benzoxazines and to their 3-oxidized derivatives, whenever possible. Intermediate oxaziridines are formed during the photolysis and transformed into stable nitroxide radicals .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 209.243 Da . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Anticancer Agents

The synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has led to potential anticancer agents. These compounds were prepared via Buchwald–Hartwig cross-coupling and exhibited moderate to good potency against various cancer cell lines. Notably, molecule 14f demonstrated the most potent anticancer activity, making it a promising lead compound for further structural optimization .

Bio-Based Polybenzoxazines

Researchers have explored unconventional uses for polybenzoxazines, including electrochromic components, shape-memory materials, superhydrophobic substrates, intelligent protective coatings, self-healing infrastructure, and porous benzoxazine polymers. These applications highlight the versatility and potential of benzoxazine-based materials .

Inhibitors of Bacterial Histidine Protein Kinase

Certain benzoxazine derivatives act as inhibitors of bacterial histidine protein kinase. For instance, 2-oxo-1,4-benzoxazine derivatives show promise for treating infections caused by Mycobacterium species .

Potential Cardiovascular Drugs

1,4-Benzoxazine derivatives have been investigated for their cardiovascular effects. For example, 1,4-benzoxazine-3-one derivatives hold potential as drugs for treating heart disease, myocardial necrosis, or arrhythmia .

Broad Biological Activity

A wide range of benzoxazine compounds exhibit diverse biological activities, including antifungal, antibacterial, anti-HIV, anticonvulsant, and anti-inflammatory effects. These properties make them valuable candidates for drug development .

Polymer-Inorganic Filler Composites

Polybenzoxazines can be incorporated into polymer-inorganic filler composites to enhance their effectiveness. These composites find applications in various fields, such as materials science and engineering .

Mécanisme D'action

Target of Action

3-Phenyl-2H-1,4-benzoxazine is a heterocyclic compound with a structural basic skeleton that contains a heterocyclic ring with oxygen and nitrogen Benzoxazines, in general, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Mode of Action

Benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymers . They interact with their targets by forming bonds and causing changes in the target’s structure and function .

Biochemical Pathways

It is known that benzoxazines have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The wide availability and low-cost of starting materials for benzoxazines, as well as their ease of preparation, suggest that they may have favorable bioavailability .

Result of Action

Benzoxazines are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . This suggests that the action of this compound at the molecular and cellular level may result in these observed effects.

Action Environment

It is known that benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This suggests that the synthesis and action of this compound may be influenced by factors such as temperature and the presence of other chemical compounds .

Orientations Futures

Benzoxazine-based materials, including 3-phenyl-2H-1,4-benzoxazine, have been studied for their potential applications in various fields. They exhibit a wide range of interesting features and have the capability to overcome several shortcomings of conventional phenolic resins . Future research may focus on improving the mechanical properties and processibility of these materials .

Propriétés

IUPAC Name |

3-phenyl-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPWVZGQUCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

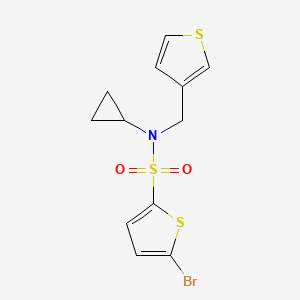

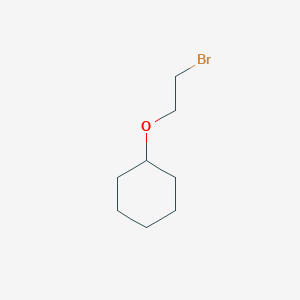

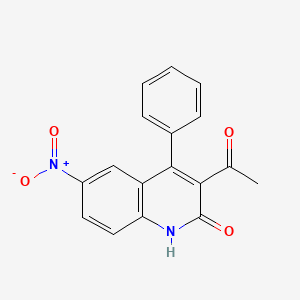

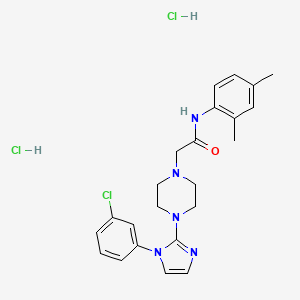

Synthesis routes and methods

Procedure details

Q & A

Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?

A1: this compound 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].

Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?

A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].

Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?

A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2559835.png)

![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)